molecular formula C18H14O4 B019772 anti-Chrysenetriol epoxide CAS No. 104975-31-7

anti-Chrysenetriol epoxide

Cat. No.: B019772
CAS No.: 104975-31-7
M. Wt: 294.3 g/mol
InChI Key: PAPRUUIWEKWIAZ-VSZNYVQBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-Hydroxychrysene-1,2-diol-3,4-oxide is a complex organic compound that belongs to the class of polycyclic aromatic hydrocarbons (PAHs). It is a metabolite of chrysene, a well-known PAH, and is known for its significant biological activity, including mutagenic and carcinogenic properties .

Preparation Methods

The synthesis of 9-Hydroxychrysene-1,2-diol-3,4-oxide typically involves the metabolic activation of chrysene by mammalian enzymes. This process includes several steps:

Chemical Reactions Analysis

9-Hydroxychrysene-1,2-diol-3,4-oxide undergoes various chemical reactions, including:

    Oxidation: It can be further oxidized to form more reactive species.

    Reduction: Reduction reactions can convert it back to less oxidized forms.

    Substitution: It can undergo substitution reactions where functional groups are replaced by others.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

9-Hydroxychrysene-1,2-diol-3,4-oxide has several scientific research applications:

    Chemistry: It is used to study the metabolic pathways of PAHs and their activation mechanisms.

    Biology: Researchers use it to understand the biological effects of PAHs, including their mutagenic and carcinogenic properties.

    Medicine: It is studied for its potential role in cancer development and as a model compound for developing anti-cancer drugs.

    Industry: It is used in the development of materials that can detect or neutralize PAHs.

Mechanism of Action

The mechanism of action of 9-Hydroxychrysene-1,2-diol-3,4-oxide involves its activation by mammalian enzymes to form reactive intermediates. These intermediates can bind to DNA, leading to mutations and potentially causing cancer. The hydroxyl group in the compound may resonance-stabilize the bay-region carbonium ion that results from the opening of the oxirane ring, enhancing its reactivity .

Comparison with Similar Compounds

9-Hydroxychrysene-1,2-diol-3,4-oxide is unique compared to other similar compounds due to its high chemical reactivity and biological activity. Similar compounds include:

Properties

CAS No.

104975-31-7

Molecular Formula

C18H14O4

Molecular Weight

294.3 g/mol

IUPAC Name

(3S,5R,6S,7R)-4-oxapentacyclo[9.8.0.02,8.03,5.012,17]nonadeca-1(11),2(8),9,12(17),13,15,18-heptaene-6,7,14-triol

InChI

InChI=1S/C18H14O4/c19-9-3-1-8-2-4-11-10(13(8)7-9)5-6-12-14(11)17-18(22-17)16(21)15(12)20/h1-7,15-21H/t15-,16+,17+,18-/m1/s1

InChI Key

PAPRUUIWEKWIAZ-VSZNYVQBSA-N

Isomeric SMILES

C1=CC(=CC2=C1C=CC3=C2C=CC4=C3[C@H]5[C@H](O5)[C@H]([C@@H]4O)O)O

SMILES

C1=CC(=CC2=C1C=CC3=C2C=CC4=C3C5C(O5)C(C4O)O)O

Canonical SMILES

C1=CC(=CC2=C1C=CC3=C2C=CC4=C3C5C(O5)C(C4O)O)O

Synonyms

1,2,9-trihydroxy-3,4-epoxy-1,2,3,4-tetrahydrochrysene
1,2,9-trihydroxy-3,4-oxy-1,2,3,4-tetrahydrochrysene
9-HCDO
9-hydroxychrysene-1,2-diol-3,4-oxide

Origin of Product

United States

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